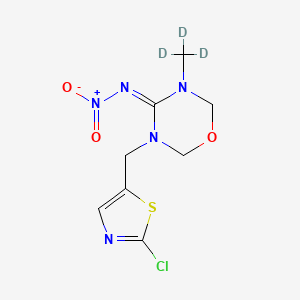

Thiamethoxam-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1294048-82-0 |

|---|---|

Formule moléculaire |

C8H10ClN5O3S |

Poids moléculaire |

294.73 g/mol |

Nom IUPAC |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i1D3 |

Clé InChI |

NWWZPOKUUAIXIW-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |

SMILES canonique |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Introduction to Thiamethoxam and Isotopic Labeling

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Thiamethoxam-d3

This technical guide provides a comprehensive overview of the synthesis of Thiamethoxam (B1682794) and its deuterated analogue, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research. It details the chemical pathways, experimental protocols, and quantitative data associated with the synthesis.

Thiamethoxam is a second-generation neonicotinoid insecticide developed by Syngenta in 1991. It is a broad-spectrum, systemic insecticide that is effective against a wide variety of sucking and chewing insects.[1] Thiamethoxam functions by interfering with the nicotinic acetylcholine (B1216132) receptors in the insect's nervous system, leading to paralysis and death.[1]

Isotopically labeled compounds, such as this compound, are invaluable tools in scientific research. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) into the molecule allows for its use in a variety of applications, including:

-

Metabolic Studies: Tracking the metabolic fate of the parent compound in organisms and the environment.

-

Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Internal Standards: Serving as a highly accurate internal standard in quantitative analysis by mass spectrometry, improving the precision of measurements.

The synthesis of this compound involves the introduction of a trideuterated methyl group (CD3) into the core structure. This is typically achieved by using a deuterated precursor, such as methyl-d3-amine (B1598088) hydrochloride, during the synthesis.[2]

General Synthesis Pathway

The synthesis of Thiamethoxam can be accomplished in three primary stages, starting from S-methyl-N-nitroisothiourea.[3][4] The isotopic label is introduced in the first stage of the synthesis.

The overall workflow for the synthesis of this compound is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its key intermediate, 2-chloro-5-chloromethylthiazole.

Synthesis of 2-chloro-5-chloromethylthiazole

This intermediate can be synthesized through various routes. One common method involves the chlorination of 2-haloallyl isothiocyanate.[2][5]

Protocol:

-

Dissolve 2-chloroallyl isothiocyanate (4.0 mol) in acetonitrile (B52724) (860 g).[2]

-

Cool the solution to 10-15°C and introduce chlorine gas (5.5 mol).[2]

-

Stir the mixture at 20-25°C for 2 hours.[2]

-

Cool the reaction mixture to -10°C and stir for an additional hour to facilitate the crystallization of 2-chloro-5-chloromethylthiazole hydrochloride.[2]

-

Filter the crystals and wash with cold solvent.[2]

-

Add water to the crystals at 30-40°C to liberate the 2-chloro-5-chloromethylthiazole, which will separate as a lower liquid phase.[2]

-

Wash the organic phase with water and dry to obtain the final product.[2]

Synthesis of this compound

Step 1: Synthesis of N-(methyl-d3)-N'-nitroguanidine

-

Combine S-methyl-N-nitroisothiourea with an equimolar amount of methyl-d3-amine hydrochloride (commercially available).[2][3]

-

The reaction is typically carried out in ethanol (B145695) at a temperature of 50-80°C.[3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting N-(methyl-d3)-N'-nitroguanidine can be used in the next step without further purification.

Step 2: Synthesis of 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine

-

Treat the N-(methyl-d3)-N'-nitroguanidine from the previous step with a mixture of formaldehyde and formic acid (1:1 ratio).[3]

-

Heat the reaction mixture at 80-90°C for several hours.[3]

-

The cyclization reaction yields 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine.[3]

-

The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Step 3: Synthesis of this compound

-

Dissolve 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine (0.576 mol) and 2-chloro-5-chloromethylthiazole (0.576 mol) in dimethyl carbonate (354.1 g).[6]

-

Slowly add a mixture of tetramethylammonium (B1211777) hydroxide (B78521) (2.38 g), potassium carbonate (138 g), and dimethyl carbonate (309.4 g).[6]

-

Maintain the reaction temperature between 50-80°C for 30-70 minutes.[7]

-

After the reaction is complete, add water (400 ml) and adjust the pH to 6.5 with hydrochloric acid.[6]

-

Allow the layers to separate and concentrate the organic layer under reduced pressure.[6]

-

Cool the concentrated solution to induce crystallization.[6]

-

Filter and dry the crystals to obtain the final product, this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Molar Ratios for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |

| 1 | S-methyl-N-nitroisothiourea | Methyl-d3-amine hydrochloride | 1:1 |

| 2 | N-(methyl-d3)-N'-nitroguanidine | Formaldehyde/Formic Acid | - |

| 3 | 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine | 2-chloro-5-chloromethylthiazole | 1:1 to 1:1.15 |

Table 2: Reaction Conditions for this compound Synthesis

| Step | Solvent | Temperature (°C) | Duration |

| 1 | Ethanol | 50-80 | Monitored by TLC |

| 2 | - | 80-90 | Several hours |

| 3 | Dimethyl carbonate | 50-80 | 30-70 minutes |

Table 3: Reported Yields for Thiamethoxam Synthesis

| Stage | Reported Yield | Reference(s) |

| Overall Synthesis of Thiamethoxam | >50% | [6] |

| Overall Synthesis of Thiamethoxam | 62% | [3][4] |

| Final Step (Coupling) | 78% | [6] |

| Synthesis of 2-chloro-5-chloromethylthiazole | 71-84% | [1][2] |

Metabolic Pathway of Thiamethoxam

Understanding the metabolic fate of Thiamethoxam is crucial for its application and for the interpretation of data obtained using its deuterated analogue. The major metabolic pathways include nitroreduction, oxadiazine ring cleavage, and dechlorination.[8] A simplified representation of the metabolic pathway is provided below.

Caption: Simplified metabolic pathway of Thiamethoxam.

The primary metabolites formed through these pathways include nitrosoguanidine, amino-guanidine, desnitro/guanidine/imine, and urea derivatives. Additionally, cleavage of the oxadiazine ring leads to the formation of another neonicotinoid, Clothianidin.[1] Demethylation of both Thiamethoxam and Clothianidin can also occur.[1]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 6. Research on Synthesis Methods of Thiamethoxam | Semantic Scholar [semanticscholar.org]

- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 8. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]

The Environmental Fate and Degradation of Thiamethoxam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamethoxam (B1682794) is a second-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of sucking and chewing insects. Its systemic nature and high efficacy have made it a popular choice for crop protection. However, its persistence and potential impact on non-target organisms necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the hydrolysis, photolysis, and biodegradation of Thiamethoxam in various environmental compartments, along with its metabolism in plants and animals.

Environmental Degradation Pathways

Thiamethoxam degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. A key metabolite formed through these pathways is clothianidin, another potent neonicotinoid insecticide.

Abiotic Degradation

Hydrolysis: The rate of hydrolysis of Thiamethoxam is highly dependent on pH. It is relatively stable in acidic and neutral conditions but degrades more rapidly under alkaline conditions. The hydrolysis process can lead to the cleavage of the oxadiazine ring.

Photolysis: Thiamethoxam is susceptible to degradation by sunlight, particularly in aqueous environments. Photolysis can significantly contribute to its dissipation in surface waters. The half-life of Thiamethoxam under photolytic conditions can range from a few hours to several days, depending on the intensity of light and other environmental factors.

Biotic Degradation

Soil and Water Biodegradation: Microbial activity is a major driver of Thiamethoxam degradation in soil and water. Various microorganisms, including bacteria and fungi, have been shown to metabolize Thiamethoxam, using it as a source of carbon and nitrogen. The rate of biodegradation is influenced by soil type, temperature, moisture, and the microbial population present. Under aerobic conditions, the half-life of Thiamethoxam in soil can range from weeks to months. In anaerobic environments, degradation is generally slower.

Metabolism in Plants: As a systemic insecticide, Thiamethoxam is taken up by plants and metabolized. The metabolic pathways in plants can involve hydroxylation, demethylation, and cleavage of the oxadiazine ring, leading to the formation of clothianidin and other metabolites. The extent of metabolism varies depending on the plant species and its age.

Metabolism in Animals: In animals, Thiamethoxam is generally rapidly absorbed and metabolized. The primary metabolic pathway in rats involves the cleavage of the oxadiazine ring to form clothianidin, which is then further metabolized and excreted. A significant portion of the parent compound can also be excreted unchanged.

Data Presentation

The following tables summarize the quantitative data on the environmental fate and degradation of Thiamethoxam.

Table 1: Hydrolysis and Photolysis Data for Thiamethoxam

| Degradation Process | Condition | Half-life (DT50) | Reference(s) |

| Hydrolysis | pH 4 | Stable | [1] |

| pH 7 | Stable | [1] | |

| pH 9 | Readily hydrolyzed | [1] | |

| Photolysis (Aqueous) | Simulated Sunlight | 2-3 days (at pH 7, 25°C) | |

| Natural Sunlight | 18.7 hours | ||

| UV-C Lamp | 30 minutes | ||

| Photodegradation (Soil) | Irradiated Soil | 80 - 97 days |

Table 2: Soil and Water Biodegradation Data for Thiamethoxam

| Environment | Condition | Half-life (DT50) | Reference(s) |

| Soil | Aerobic, Laboratory | 34 - 353 days | |

| Aerobic, Field | 7.1 - 92.3 days | ||

| Anaerobic | 45.6 - 118 days | ||

| Clay Loam Soil (with Bacillus aerophilus) | 11.15 - 12.54 days | ||

| Clay Loam Soil (unamended) | 33.44 - 37.63 days | ||

| Water | Aquatic Mesocosm | 6.2 days | |

| Water Bodies | 16.2 - 35.1 days |

Table 3: Major Metabolites of Thiamethoxam

| Metabolite | Common Name | Formation Pathway(s) | Environmental Compartment(s) |

| CGA322704 | Clothianidin | Hydrolysis, Photolysis, Microbial Degradation, Plant & Animal Metabolism | Soil, Water, Plants, Animals |

| Desmethyl-Thiamethoxam | - | Microbial Degradation, Animal Metabolism | Soil, Animals |

| Thiamethoxam-urea | - | Hydrolysis, Microbial Degradation | Water, Soil |

| Nitroso-imino derivative | - | Microbial Degradation | Soil |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of Thiamethoxam's environmental fate, based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of Thiamethoxam as a function of pH.

-

Test Substance: Radiolabeled ([¹⁴C]) or non-labeled Thiamethoxam of known purity.

-

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of the test substance to each buffer solution in sterile glass vessels.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the samples for the concentration of the parent compound and major hydrolysis products using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for hydrolysis at each pH.

Photolysis Study (based on OECD Guideline 316)

-

Objective: To determine the rate of phototransformation of Thiamethoxam in water.

-

Test Substance: Radiolabeled ([¹⁴C]) Thiamethoxam.

-

Procedure:

-

Prepare a sterile aqueous solution of the test substance.

-

Place the solution in quartz glass vessels.

-

Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature (e.g., 25°C).

-

Run parallel control samples incubated in the dark to assess for abiotic degradation not due to light.

-

Collect samples at various time points.

-

Analyze for the parent compound and photoproducts using methods like HPLC or LC-MS.

-

-

Data Analysis: Determine the quantum yield and calculate the environmental half-life under specific light conditions.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

-

Objective: To determine the rate and route of Thiamethoxam degradation in soil under aerobic conditions.

-

Test Substance: Radiolabeled ([¹⁴C]) Thiamethoxam.

-

Procedure:

-

Select and characterize representative soil types.

-

Treat fresh soil samples with the test substance.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and CO₂.

-

Maintain aerobic conditions by passing a slow stream of air over the soil surface.

-

Collect soil samples and volatile traps at various intervals.

-

Extract the soil samples and analyze the extracts and trap contents for the parent compound, metabolites, and ¹⁴CO₂.

-

-

Data Analysis: Characterize the degradation pathway, identify major metabolites, and calculate the degradation half-life (DT50) and the time for 90% degradation (DT90).

Mandatory Visualizations

References

Thiamethoxam-d3: A Technical Guide to Purity and Analytical Standard Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiamethoxam-d3, focusing on its purity, analytical standard specifications, and the methodologies for its characterization. This document is intended to serve as a critical resource for professionals in research, and drug development who utilize this compound as an internal standard for the quantitative analysis of Thiamethoxam.

Introduction

This compound is the deuterated analogue of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] Its structural similarity to the parent compound, with the key difference of deuterium (B1214612) labeling on the N-methyl group, makes it an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of quantitative analyses.

Physicochemical Properties and Specifications

This compound is a solid substance with the chemical formula C8H7D3ClN5O3S and a molecular weight of approximately 294.73 g/mol . Key specifications for this compound as an analytical standard are summarized in the table below.

| Property | Specification | Reference(s) |

| Chemical Purity | ≥98.0% (HPLC) | [2][3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | |

| 99 atom % D | ||

| Molecular Formula | C8H7D3ClN5O3S | |

| CAS Number | 1294048-82-0 | |

| Appearance | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |

| Primary Application | Internal standard for Thiamethoxam analysis |

Experimental Protocols for Purity and Identity Confirmation

The confirmation of purity and identity of this compound analytical standards is paramount for its reliable use in quantitative studies. The following sections outline the typical experimental methodologies employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is typically assessed using a reversed-phase HPLC method with UV detection.

Objective: To determine the percentage of this compound in the analytical standard material.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard of known purity

Procedure:

-

Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm.

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage purity.

Isotopic Purity and Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the isotopic purity and identity of this compound.

Objective: To confirm the molecular weight, fragmentation pattern, and the degree of deuterium incorporation in the this compound molecule.

Instrumentation:

-

Liquid Chromatograph (LC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC Conditions:

-

Column: A suitable C18 column for rapid separation.

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for mass confirmation and product ion scan for fragmentation analysis.

-

Precursor Ion (for product ion scan): m/z 295.1 (corresponding to [M+H]+ of this compound).

-

Collision Energy: Optimized to obtain characteristic fragment ions.

-

-

Data Analysis:

-

Identity Confirmation: The full scan mass spectrum should show a prominent peak at m/z 295.1, confirming the correct molecular weight for the deuterated compound. The product ion scan should yield a fragmentation pattern consistent with the structure of Thiamethoxam.

-

Isotopic Purity Assessment: The relative abundance of the ion at m/z 292.1 (corresponding to the unlabeled Thiamethoxam) is compared to the ion at m/z 295.1. The percentage of deuteration is calculated based on these relative intensities.

-

Thiamethoxam's Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor Signaling

Thiamethoxam, and by extension its deuterated form, exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] This interaction leads to the continuous stimulation of nerve cells, resulting in paralysis and eventual death of the insect.

The following diagram illustrates the simplified signaling pathway of nAChR activation by an agonist like Thiamethoxam.

Caption: Thiamethoxam binding to nAChR and subsequent neuronal signaling cascade.

Experimental Workflow for Bioanalysis using this compound

The following diagram outlines a typical experimental workflow for the quantification of Thiamethoxam in a biological matrix using this compound as an internal standard.

Caption: A typical workflow for the quantification of Thiamethoxam using a deuterated internal standard.

Conclusion

The use of a well-characterized, high-purity this compound analytical standard is fundamental to achieving reliable and accurate quantitative results for Thiamethoxam in various matrices. This technical guide has provided an overview of the key specifications, detailed experimental protocols for purity assessment, and the mode of action of this essential analytical tool. Adherence to these principles and methodologies will ensure the integrity of data in research and regulatory submissions.

References

- 1. abmole.com [abmole.com]

- 2. benchchem.com [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Thiamethoxam-d3 in Organic Solvents

Introduction: Thiamethoxam-d3 is the deuterated form of Thiamethoxam, a broad-spectrum, systemic insecticide belonging to the neonicotinoid class. As an isotopically labeled compound, this compound serves as a critical internal standard for the quantitative analysis of Thiamethoxam residues in various matrices by mass spectrometry. Understanding its solubility in organic solvents is paramount for researchers in analytical chemistry, environmental science, and drug development for preparing stock solutions, calibration standards, and conducting toxicological studies.

While specific quantitative solubility data for this compound is not extensively published, the physicochemical properties, including solubility, are expected to be very similar to its non-deuterated parent compound, Thiamethoxam. This guide provides comprehensive solubility data for Thiamethoxam in a range of organic solvents, which can be used as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Thiamethoxam has been determined in numerous organic solvents. The data is presented here in two distinct tables for ease of comparison and application.

Table 1: Thiamethoxam Solubility in Common Organic Solvents at 20-25°C

This table summarizes the solubility of Thiamethoxam in grams per liter (g/L), providing a practical reference for laboratory use.

| Organic Solvent | Solubility (g/L) |

| Dichloromethane | 110 |

| Acetone | 48 |

| Methanol | 13 |

| Ethyl Acetate | 7.0 |

| n-Octanol | 0.620 |

| Toluene | 0.680 |

| Hexane | <0.001 |

Data sourced from PubChem at 25°C[1].

Table 2: Mole Fraction Solubility of Thiamethoxam in Various Solvents at Different Temperatures

For more rigorous thermodynamic considerations, mole fraction solubility provides a temperature-dependent perspective. The data below was determined experimentally using a dynamic laser monitoring method.[2][3][4]

| Temperature (K) | Acetone (x10⁻²) | Dichloromethane (x10⁻²) | Ethyl Acetate (x10⁻³) | Methanol (x10⁻³) |

| 278.15 | 1.139 | 2.583 | 2.112 | 4.391 |

| 283.15 | 1.328 | 2.941 | 2.478 | 5.013 |

| 288.15 | 1.545 | 3.352 | 2.898 | 5.711 |

| 293.15 | 1.796 | 3.821 | 3.381 | 6.494 |

| 298.15 | 2.083 | 4.358 | 3.937 | 7.373 |

| 303.15 | 2.414 | 4.971 | 4.576 | 8.359 |

| 308.15 | 2.793 | 5.671 | 5.309 | 9.465 |

| 313.15 | 3.228 | 6.469 | 6.149 | 10.704 |

| 318.15 | 3.727 | - | 7.111 | 12.091 |

| 323.15 | 4.299 | - | 8.212 | 13.642 |

Data represents the mole fraction (x₁) of Thiamethoxam in the solvent. Sourced from the Journal of Chemical & Engineering Data and related studies.[2][3]

Mechanism of Action Signaling Pathway

Thiamethoxam acts as a systemic insecticide by interfering with the central nervous system of insects.[5] It is an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the nerve cells, which results in paralysis and death.[1][5][6] The selective toxicity of neonicotinoids towards insects is due to their higher binding affinity to insect nAChRs compared to mammalian receptors.[1]

Caption: Figure 1: Simplified signaling pathway for Thiamethoxam's insecticidal mode of action.

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily obtained using the Dynamic Laser Monitoring Method . This modern technique offers high accuracy and automation. For completeness, the principles of the traditional Shake-Flask Method are also described.

Protocol 1: Dynamic Laser Monitoring Method

This method is used for accurate, temperature-controlled solubility measurement and is particularly effective for generating temperature-dependent solubility curves.[2][3][4]

Principle: A known volume of solvent is held at a constant temperature in a dissolution vessel. The solute (Thiamethoxam) is added incrementally by an automated system. A laser beam is passed through the solution, and a detector monitors the light transmission. As long as the solute dissolves, the transmission remains high. The saturation point is reached when undissolved particles cause the laser transmission to drop, indicating a suspension has formed. The total mass of solute added to reach this point is used to calculate the solubility.[7][8][9]

Apparatus:

-

Automated solubility measurement system with a temperature-controlled dissolution vessel.

-

Laser emitter and detector.

-

Precision balance for weighing the solute.

-

Magnetic stirrer.

-

Automated solute dispensing unit.

Methodology:

-

Preparation: Add a precise volume of the desired organic solvent to the thermostatically controlled dissolution vessel.

-

Equilibration: Allow the solvent to equilibrate to the target temperature (e.g., 278.15 K).

-

Titration: Begin automated, incremental addition of Thiamethoxam powder into the stirred solvent.

-

Detection: The laser monitoring system continuously measures the turbidity of the solution.

-

Endpoint Determination: The system identifies the saturation point as the moment a stable decrease in light transmission occurs, signifying the presence of undissolved solid particles.

-

Calculation: The total mass of Thiamethoxam dispensed is recorded, and the solubility is calculated (e.g., in mole fraction or g/L).

-

Temperature Ramp: For temperature-dependent studies, the temperature is incrementally increased, and steps 2-6 are repeated to generate a complete solubility profile.

Protocol 2: Saturated Shake-Flask Method

This is a conventional and widely used method for determining thermodynamic solubility.[10][11]

Principle: An excess amount of the solute is added to a known volume of solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Apparatus:

-

Constant temperature orbital shaker or water bath.

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

-

Preparation: Add an excess amount of Thiamethoxam to a flask containing a known volume of the organic solvent. "Excess" means that solid material remains visible after the equilibration period.

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is achieved.

-

Sampling & Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all particulate matter.

-

Quantification: Dilute the clear filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration of Thiamethoxam.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of Thiamethoxam in the solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in a typical solubility determination experiment using the shake-flask method.

Caption: Figure 2: A step-by-step workflow for the shake-flask solubility determination method.

References

- 1. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide to Thiamethoxam-d3: Molecular Weight and Mass Spectrometry Fragmentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric behavior of Thiamethoxam-d3, an isotopically labeled internal standard crucial for the accurate quantification of the neonicotinoid insecticide Thiamethoxam. This document details its molecular weight, proposes a mass spectrometry fragmentation pathway, and outlines a typical experimental protocol for its analysis.

Core Data: Molecular Properties

This compound is a deuterated analog of Thiamethoxam, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analytical methods.

| Property | Value | Source(s) |

| Chemical Name | (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | [N/A] |

| CAS Number | 1294048-82-0 | [N/A] |

| Molecular Formula | C₈D₃H₇ClN₅O₃S | [N/A] |

| Molecular Weight | 294.73 g/mol | [N/A] |

| Monoisotopic Mass | 294.0381 Da | [N/A] |

| Precursor Ion [M+H]⁺ (Thiamethoxam) | 292 m/z | [1] |

| Predicted Precursor Ion [M+D]⁺ (this compound) | 295 m/z | [N/A] |

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, follows a predictable pattern based on the fragmentation of its unlabeled counterpart. The primary fragmentation occurs at the oxadiazine ring and the bond connecting the thiazole (B1198619) moiety.

The protonated molecule of unlabeled Thiamethoxam, [M+H]⁺, has a mass-to-charge ratio (m/z) of 292.[1] For this compound, the deuterated molecule [M+D]⁺ is expected at m/z 295. The key fragment ions observed for unlabeled Thiamethoxam are at m/z 211, 181, and 132.[2][3]

Based on the structure of this compound, the following fragmentation pathway is proposed:

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

The major fragmentation pathways for Thiamethoxam involve the cleavage of the N-nitro group and the oxadiazine ring.[1][4] For this compound, the deuterium atoms on the methyl group will remain with the core structure during some fragmentation steps, leading to a +3 Da mass shift in the corresponding fragments compared to unlabeled Thiamethoxam.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized experimental protocol for the analysis of Thiamethoxam using this compound as an internal standard. This protocol is based on commonly employed methods for neonicotinoid analysis.[5][6][7]

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[5][6]

-

Extraction: A homogenized sample (e.g., 10 g of a food matrix) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

-

Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed and then centrifuged.

-

Final Extract: The supernatant is collected, filtered, and an appropriate volume is transferred to an autosampler vial for LC-MS/MS analysis. The internal standard, this compound, is typically added at the beginning of the extraction process.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Injection Volume: 5 to 10 µL.

-

Column Temperature: Maintained at around 40°C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Thiamethoxam: Precursor ion 292 m/z -> Product ions 211 m/z (quantifier) and 181 m/z (qualifier).[2]

-

This compound: Precursor ion 295 m/z -> Product ion 214 m/z (quantifier).

-

The specific voltages (e.g., collision energy, declustering potential) need to be optimized for the particular instrument being used.

Caption: A typical analytical workflow for the quantification of Thiamethoxam.

Signaling Pathway Involvement

Thiamethoxam, like other neonicotinoids, primarily acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[8][9] This leads to overstimulation of the nerve cells, resulting in paralysis and death.

Recent research in non-target organisms, such as zebrafish, suggests that Thiamethoxam may also induce neurotoxicity through mechanisms that could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. The binding of Thiamethoxam to various receptors could potentially trigger a cascade of intracellular signaling events culminating in the activation of the MAPK pathway.[10]

Caption: Hypothesized signaling pathway of Thiamethoxam-induced neurotoxicity.

This guide provides essential technical information for researchers and scientists working with this compound. The data and protocols presented here serve as a foundation for developing and validating robust analytical methods for the detection and quantification of Thiamethoxam in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. Thiamethoxam at environmentally relevant concentrations induces neurotoxicity in zebrafish larvae through binding with multiple receptors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Thiamethoxam as a second-generation neonicotinoid

An In-depth Technical Guide to the Discovery and Development of Thiamethoxam: A Second-Generation Neonicotinoid

Introduction

Thiamethoxam represents a significant advancement in insecticide chemistry as a second-generation neonicotinoid.[1][2][3] Discovered and developed by Ciba-Geigy (now Syngenta) in 1991 and commercially launched in 1998, it belongs to the thianicotinyl subclass of neonicotinoids.[2][3][4] This whitepaper provides a detailed technical overview of the discovery, synthesis, mode of action, metabolic pathways, and biological efficacy of Thiamethoxam, tailored for researchers and professionals in the fields of chemistry, biology, and drug development. Thiamethoxam offers broad-spectrum control of a wide variety of commercially important pests and is utilized in foliar, soil, and seed treatments.[1][4][5] Its development was the result of an extensive research program aimed at optimizing the insecticidal properties of neonicotinoids.[1][3][4][5]

Discovery and Lead Optimization

The journey to Thiamethoxam began in 1985 with a research program focused on designing and synthesizing novel nitroimino heterocycles with insecticidal activity.[1][3][4][5] This program led to the identification of 3-(6-chloropyridin-3-ylmethyl)-4-nitroimino-1,3,5-oxadiazinane as a promising lead compound, which demonstrated insecticidal activity comparable to or slightly less than the first-generation neonicotinoid, imidacloprid.[1]

A series of systematic structural modifications were undertaken to enhance the biological activity of this lead structure. Two key modifications proved to be particularly advantageous:

-

Heterocyclic Ring Modification : The replacement of the 6-chloro-3-pyridyl moiety with a 2-chloro-5-thiazolyl group resulted in a significant increase in activity against chewing insects.[1][6]

-

Pharmacophore Substituent Modification : The introduction of a methyl group to the pharmacophore enhanced its activity against sucking pests.[1][6]

The strategic combination of these two beneficial modifications culminated in the synthesis of Thiamethoxam (CGA 293 343), the first commercially available second-generation neonicotinoid.[1]

Chemical Synthesis

Thiamethoxam can be synthesized in high yield through a multi-step process using readily available starting materials.[4][5] The general synthetic route is as follows:

-

Formation of N-methyl nitroguanidine : S-Methyl-N-nitro-isothiourea is treated with methylamine (B109427) to produce N-methyl nitroguanidine.

-

Synthesis of the Oxadiazinane Ring : The intermediate, N-methyl nitroguanidine, undergoes a Mannich reaction with formaldehyde (B43269) in the presence of formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.

-

N-alkylation : In the final step, the oxadiazinane ring is N-alkylated with a 2-chloro-5-(chloromethyl)thiazole derivative to produce Thiamethoxam as a mixture of E and Z isomers.

Mode of Action

Thiamethoxam is a systemic insecticide with both contact and stomach activity.[7][8][9] Its primary mode of action is the disruption of the insect's central nervous system.[7][8][9]

-

Target Site : Thiamethoxam acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][5][7][8]

-

Mechanism : By binding to these receptors, it interferes with the transmission of nerve impulses between nerve cells.[8] This leads to the paralysis and eventual death of the insect.[3][7][9]

-

Selective Toxicity : The selective toxicity of Thiamethoxam towards insects compared to mammals is attributed to the higher sensitivity of insect nAChRs.[8]

References

- 1. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biology of thiamethoxam: a second generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and biology of thiamethoxam: a second generation neonicotinoid. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 9. The Role of Thiamethoxam in Modern Agriculture - HEBEN [hb-p.com]

Methodological & Application

Application Note: High-Throughput Analysis of Thiamethoxam in Environmental Samples using LC-MS/MS with Thiamethoxam-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of the neonicotinoid insecticide Thiamethoxam (B1682794) in various environmental matrices. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Thiamethoxam-d3, ensures high accuracy and precision by correcting for matrix effects and variations in instrument response. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development involved in pesticide residue analysis.

Introduction

Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1][2] Its systemic nature allows it to be absorbed and distributed throughout the plant, providing protection from insects.[1] However, concerns about its potential impact on non-target organisms and its presence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity. The use of an internal standard is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is ideal as it shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly throughout the entire analytical process. This application note provides a comprehensive protocol for the analysis of Thiamethoxam using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Thiamethoxam (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) for QuEChERS extraction.

-

Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Thiamethoxam and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solutions with an appropriate solvent (e.g., 80:20 water/methanol v/v) to create calibration curves.[4]

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with methanol. This solution will be used to spike all samples, calibration standards, and quality controls.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water and solid matrices (e.g., soil, plant tissue).

This protocol is adapted from methods for analyzing neonicotinoids in water.[4]

-

Filtration: Filter 100 mL of the water sample through a 0.45 µm filter.

-

Spiking: Spike the filtered sample with a known amount of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interferences.

-

Elution: Elute the analytes with 5 mL of acetonitrile or ethyl acetate.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water/methanol with 0.1% formic acid).[5]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

This protocol is a generalized QuEChERS method based on common procedures for pesticide residue analysis in solid matrices.[6][7]

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of soil or chopped plant material).

-

Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg C18 or 7.5 mg GCB).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned-up supernatant and evaporate to dryness if necessary, or directly dilute with the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC autosampler vial.

-

LC-MS/MS Analysis

The following are typical starting conditions. Method optimization is recommended for specific instruments and matrices.

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a high aqueous percentage, ramp up to a high organic percentage to elute the analyte, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for Thiamethoxam and its internal standard should be optimized. Common transitions are:

-

Thiamethoxam: Precursor ion m/z 292.0 → Product ions m/z 211.0 (quantifier), 181.0 (qualifier).[5]

-

This compound: The precursor ion will be m/z 295.0. Product ions will also be shifted by 3 Da. The exact transitions should be confirmed by infusion.

-

Data Presentation

The following tables summarize typical quantitative data obtained during method validation.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.005 µg/kg |

| Limit of Quantification (LOQ) | 0.005 - 0.01 µg/kg[6][8] |

| Accuracy (Recovery %) | 80 - 110%[6] |

| Precision (RSD %) | < 15% |

Table 2: Recovery of Thiamethoxam from Spiked Matrices

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

| Water | 0.01 | 95.2 | 5.8 |

| 0.1 | 98.7 | 4.2 | |

| 1.0 | 96.5 | 3.9 | |

| Soil | 10 | 88.4 | 8.1 |

| 50 | 92.1 | 6.5 | |

| 100 | 90.3 | 7.2 | |

| Wheat Leaves | 10 | 85.6 | 9.3 |

| 50 | 89.8 | 7.8 | |

| 100 | 87.2 | 8.5 |

Note: The data presented in these tables are representative and may vary depending on the specific matrix and instrumentation.

Visualizations

Caption: Experimental workflow for Thiamethoxam analysis.

Caption: Logic of internal standard quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of Thiamethoxam in diverse environmental samples. The protocol, combining either SPE or QuEChERS for sample preparation with sensitive instrumental analysis, is demonstrated to be effective. The inclusion of the stable isotope-labeled internal standard is critical for mitigating matrix-induced signal suppression or enhancement and other sources of analytical variability, thereby ensuring data of high quality and confidence. This method is well-suited for routine monitoring and regulatory compliance testing.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of the neonicotinoid insecticide thiamethoxam on soil bacterial community composition and metabolic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epa.gov [epa.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Thiamethoxam using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantification of Thiamethoxam, a broad-spectrum neonicotinoid insecticide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is simple, accurate, and robust, making it suitable for the analysis of Thiamethoxam in various formulations and environmental samples. This document includes comprehensive experimental protocols, method validation parameters, and a graphical representation of the workflow to guide researchers in developing and implementing this analytical technique.

Introduction

Thiamethoxam is a systemic insecticide effective against a wide range of agricultural pests.[1][2] Its widespread use necessitates reliable and validated analytical methods for quality control of formulations and for monitoring its residues in environmental matrices. RP-HPLC is a powerful and versatile technique for the separation and quantification of such compounds. This application note outlines a validated RP-HPLC method for the determination of Thiamethoxam.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical instrument parameters for Thiamethoxam analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Shimadzu LC2030C or equivalent[2] |

| Column | Luna C8 (250mm x 4.6mm, 5µm)[1][2] or C18[3][4] |

| Mobile Phase | Methanol: Millipore Water (60:40 v/v)[1][2] or Acetonitrile (B52724): 0.1% v/v aqueous phosphoric acid |

| Flow Rate | 0.6 mL/min[1][2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 25°C[1][2] |

| Detection Wavelength | 254 nm[1][2] or 230 nm |

| Run Time | 10 minutes[2] |

Reagents and Standards

-

Thiamethoxam reference standard (Sigma Aldrich or equivalent)[2]

-

HPLC grade Methanol (Merck Ltd. or equivalent)[2]

-

HPLC grade Acetonitrile

-

Millipore water or HPLC grade water[2]

-

Phosphoric acid (analytical grade)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 50 mg of Thiamethoxam reference standard and dissolve it in 50 mL of HPLC grade Millipore water.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 4, 8, 16, 32, and 64 µg/mL) by diluting the stock solution with the mobile phase.[2] These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are protocols for different sample types.

Protocol 1: Thiamethoxam Formulations (e.g., WG, SC, FS)

-

Accurately weigh a quantity of the homogenized sample containing approximately 45-55 mg of Thiamethoxam into a 50 mL volumetric flask.

-

Add 10 mL of 0.1% v/v aqueous phosphoric acid.

-

Add approximately 35 mL of acetonitrile and sonicate for 5 minutes in an ultrasonic bath.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 50 mL with acetonitrile and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: Cotton Leaves and Soil [3][4]

-

Extract the sample with a mixture of acetonitrile, water, and methanol.

-

Dilute the extract with a brine solution.

-

Partition the analytes into dichloromethane (B109758) and ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Perform a clean-up step using glass column chromatography.

-

Concentrate the final clear extract under vacuum.

-

Reconstitute the residue in HPLC grade acetonitrile for analysis.

Protocol 3: Tomato Samples [6]

-

Homogenize 20 g of the chopped tomato sample.

-

Extract with 50 mL of acetonitrile by shaking for 30 minutes on a mechanical shaker, followed by 30 minutes of ultrasonic extraction.

-

Purify the extract using a Pesticarb/NH2 solid-phase extraction (SPE) column.

-

Elute the analyte with a toluene-acetonitrile mixture (70:30, v/v).

-

Evaporate the eluate to dryness at 45°C.

-

Dissolve the residue in 1 mL of methanol-water (25:75, v/v) and filter through a 0.45 µm filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2]

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Results |

| Linearity Range | 4 - 64 µg/mL[1][2] |

| Correlation Coefficient (R²) | > 0.999[1][2] |

| Retention Time (RT) | ~2.6 min[1][2] |

| Limit of Detection (LOD) | 0.119 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 0.399 µg/mL[1][2] |

| Recovery | 82 - 97%[3] |

| Precision (%RSD) | < 2.0%[7] |

Experimental Workflow

The following diagram illustrates the overall workflow for the RP-HPLC quantification of Thiamethoxam.

Caption: Workflow for Thiamethoxam quantification by RP-HPLC.

Conclusion

The RP-HPLC method described in this application note is a reliable and validated technique for the quantification of Thiamethoxam. The provided protocols for sample preparation and chromatographic analysis, along with the method validation data, offer a solid foundation for researchers and scientists in the fields of agricultural chemistry, environmental science, and drug development to accurately determine Thiamethoxam concentrations in various samples. The method's simplicity and accuracy make it a valuable tool for routine analysis and quality control.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Development and Validation of an HPLC Method for Determination of Thiamethoxam and Its Metabolites in Cotton Leaves and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation of Thiamethoxam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. asianpubs.org [asianpubs.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes: Utilizing Thiamethoxam-d3 in QuEChERS for Enhanced Pesticide Residue Analysis

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and environmental samples.[1] Its simplicity and effectiveness have led to widespread adoption in regulatory monitoring and research.[1] This document provides detailed application notes and protocols for the use of Thiamethoxam-d3 as an internal standard within the QuEChERS workflow for the analysis of Thiamethoxam (B1682794), a systemic neonicotinoid insecticide.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6]

Principle

The methodology involves the extraction of pesticide residues from a homogenized sample using acetonitrile (B52724), followed by a salting-out partitioning step. A subsequent dispersive solid-phase extraction (d-SPE) cleanup is employed to remove interfering matrix components. This compound is introduced at the beginning of the sample preparation process to mimic the behavior of the target analyte, Thiamethoxam, throughout the extraction and cleanup procedure. Quantification is then performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), where the ratio of the analyte signal to the internal standard signal is used for accurate quantification.[5][6]

Applicability

This method is applicable to a wide range of food matrices, including fruits, vegetables, and grains, as well as environmental samples like soil.[3][7][8] The protocol has been validated for various sample types, demonstrating good recovery and repeatability.[3][9][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of the QuEChERS method for Thiamethoxam analysis in various matrices. The inclusion of this compound as an internal standard is expected to yield similar or improved performance.

Table 1: Recovery and Precision of Thiamethoxam in Various Matrices

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Wheat (leaves, grain, straw) | Not Specified | 81.22 - 98.14 | Not Specified | [3] |

| Soil | Not Specified | 81.22 - 98.14 | Not Specified | [3] |

| Citrus (whole, peel, pulp) | Not Specified | 70.37 - 109.76 | ≤ 9.46 | [8] |

| Cowpea | Not Specified | 86.5 - 118.9 | < 13 | [10] |

| Tomato | 0.01, 0.05 | 102.52 (overall) | 9.79 (overall) | [9] |

| Pepper | 0.01 - 1 | 78 - 112 | < 3 | [11] |

| Oilseed Rape | 0.001 - 1.0 | 92 - 98 | < 20 | [12] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Thiamethoxam

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Wheat & Soil | Not Specified | 0.01 | [2][3] |

| Citrus & Soil | 0.0001 - 0.0002 | 0.002 | [8] |

| Tomato | 1.03 - 1.22 (µg/kg) | 3.44 - 4.07 (µg/kg) | [9] |

| Rice (whole grain, straw) | 0.0025 | 0.005 | [13] |

Experimental Protocols

1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) or C18 sorbent (matrix dependent)

-

Thiamethoxam analytical standard

-

This compound internal standard

-

Centrifuge tubes (50 mL and 15 mL)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve Thiamethoxam and this compound in acetonitrile to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with acetonitrile to achieve a concentration range suitable for the instrument's linear range (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should contain a constant concentration of this compound (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

-

Weighing: Weigh 10 g (or 5 g for high moisture content samples) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the this compound intermediate standard solution to the sample to achieve a final concentration that is within the calibration range (e.g., 50 ng/g).

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shaking and Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture. For most food matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is suitable. For samples with high pigment content (e.g., leafy greens), 50 mg of GCB may be added. For samples with high fat content, 50 mg of C18 may be added.

-

Shaking and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2 minutes.

-

Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Conditions (Typical):

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Thiamethoxam and this compound for confirmation and quantification. The precursor and product ions will need to be optimized for the specific instrument.

-

Experimental Workflow Diagram

QuEChERS workflow for pesticide residue analysis using an internal standard.

References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Determination of thiamethoxam and its metabolite clothianidin residue and dissipation in cowpea by QuEChERS combining with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application of Thiamethoxam-d3 in the Analysis of Environmental Water Samples

Introduction

Thiamethoxam, a second-generation neonicotinoid insecticide, is widely used in agriculture for crop protection.[1] Its high water solubility and persistence can lead to the contamination of surface and groundwater, posing potential risks to non-target organisms and ecosystems.[2][3] Accurate and sensitive monitoring of Thiamethoxam in environmental water samples is therefore crucial. The use of an isotopically labeled internal standard, such as Thiamethoxam-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable method for quantification.[4][5] This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[4][5]

Analytical Principle: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[5] this compound is chemically identical to Thiamethoxam but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium. Since the labeled and unlabeled compounds behave identically during sample extraction, cleanup, and chromatography, any losses or variations will affect both compounds equally.[4] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a highly accurate concentration of the analyte in the original sample can be determined.

Experimental Protocols

This section details the protocols for the determination of Thiamethoxam in environmental water samples using this compound as an internal standard, followed by solid-phase extraction and analysis by LC-MS/MS.

Reagents and Materials

-

Standards: Thiamethoxam (≥98.0% purity), this compound (≥98.0% purity)

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water[6][7]

-

Reagents: Formic acid, ammonium (B1175870) acetate

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges[5][8] or multiwalled carbon nanotubes (MWCNTs) packed cartridges[9]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Thiamethoxam and this compound standards and dissolve each in 10 mL of methanol to prepare individual primary stock solutions. Store at 4°C.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Thiamethoxam and a constant concentration of this compound by diluting the primary stock solutions with a suitable solvent (e.g., 90:10 water/methanol v/v).[8] These solutions will be used to build the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow outlines the sample preparation process:

Caption: Workflow for water sample preparation using SPE.

Detailed SPE Protocol (using Oasis HLB):

-

Sample Collection and Fortification: Collect 100 mL of the environmental water sample. Add a known amount of this compound working solution to the sample.

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8]

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the retained analytes (Thiamethoxam and this compound) with 5 mL of methanol or acetonitrile.[10]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following diagram illustrates the logical flow of the analytical instrumentation:

Caption: Schematic of the LC-MS/MS system for analysis.

Typical LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[1] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[11] |

| Gradient | Optimized to separate Thiamethoxam from matrix interferences (e.g., 5-95% B over 10 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer[12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive mode[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Thiamethoxam | 292.0 | 211.0 (quantifier) | 181.0 (qualifier) |

| This compound | 295.0 | 214.0 (quantifier) | 181.0 (qualifier) |

Data Presentation and Quality Control

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Thiamethoxam to the peak area of this compound against the concentration of Thiamethoxam in the working standard solutions. The concentration of Thiamethoxam in the water samples is then calculated using the regression equation from the calibration curve.

Method Performance

The performance of the analytical method should be validated by assessing several key parameters.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99[9][13] |

| Limit of Detection (LOD) | 0.1 - 5.0 ng/L[4] |

| Limit of Quantification (LOQ) | 0.5 - 15.0 ng/L[13][14] |

| Recovery | 75 - 115%[4] |

| Precision (RSD) | < 15%[14] |

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the routine monitoring of Thiamethoxam in environmental water samples. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and analytical laboratories involved in environmental monitoring and food safety analysis. This methodology ensures reliable data for risk assessment and regulatory compliance.

References

- 1. asianpubs.org [asianpubs.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Preparation of Thiamethoxam-d3 Stock Solution for Analytical Quantification

Introduction

Thiamethoxam-d3 is the deuterated form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of Thiamethoxam in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use helps to correct for variations in sample preparation and instrument response, ensuring the reliability of analytical data.[2] This protocol provides a detailed procedure for the preparation of a this compound stock solution for research and drug development applications.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₈H₇D₃ClN₅O₃S | [1][][4] |

| Molecular Weight | 294.73 g/mol | [][5][6] |

| CAS Number | 1294048-82-0 | [1][][4] |

| Appearance | Solid | [1] |

| Purity | ≥98.0% (HPLC), ≥99% deuterated forms (d₁-d₃) | [1][4] |